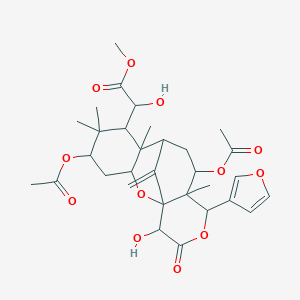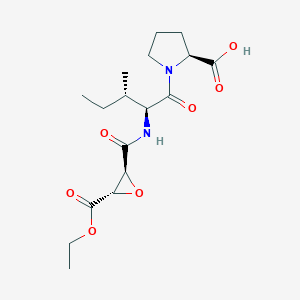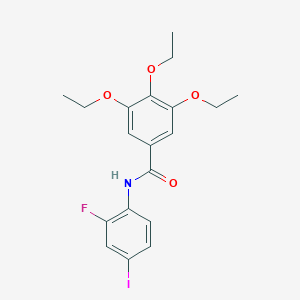
2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide, also known as BIH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit pharmacological properties, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Mecanismo De Acción
The mechanism of action of 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. Moreover, this compound has been found to improve cognitive function in animal models of Alzheimer's disease by reducing the levels of amyloid-beta peptides in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide has several advantages for lab experiments, including its high yield and cost-effectiveness. Moreover, this compound has been shown to be stable under various conditions, making it a reliable compound for research purposes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for the research on 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide. One potential area of investigation is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Moreover, the use of this compound in combination with other compounds, such as chemotherapy drugs, may enhance its therapeutic effects and reduce its limitations.
Métodos De Síntesis
The synthesis of 2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide involves the reaction of 3-aminoindole with benzaldehyde and carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent under controlled conditions, and the product is purified through recrystallization. The yield of this compound is generally high, making it a cost-effective compound for research purposes.
Aplicaciones Científicas De Investigación
2-Benzyliden-1-(3-aminoindol)-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-cancer and anti-tumor effects by inducing apoptosis in cancer cells. Moreover, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.
Propiedades
Número CAS |
135086-99-6 |
|---|---|
Fórmula molecular |
C16H24N2O2 |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
3-amino-N-[(E)-benzylideneamino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H14N4O/c17-14-12-8-4-5-9-13(12)19-15(14)16(21)20-18-10-11-6-2-1-3-7-11/h1-10,19H,17H2,(H,20,21)/b18-10+ |
Clave InChI |
HUGCKINZKTZRGX-VCHYOVAHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3N2)N |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3N2)N |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3N2)N |
Sinónimos |
2-BAICH 2-benzyliden-1-(3-aminoindol)-2-carbohydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)


![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)